4-(2-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Carbonic Anhydrase Inhibition for Cancer Therapy
The analogs of the specified compound have been identified as potent inhibitors of the tumor-associated carbonic anhydrase isoform IX. Such compounds, including SLC-0111 enaminone analogs, have shown significant selectivity and inhibition potency against hCA IX over other isoforms, making them promising candidates for the treatment of advanced hypoxic tumors complicated with metastases (Eldehna et al., 2019). The selective inhibition of carbonic anhydrase IX by ureido-substituted benzenesulfonamides, which have been shown to have antimetastatic activity in models of breast cancer metastasis, further supports their potential therapeutic use in cancer treatment (Pacchiano et al., 2011).
Antioxidant and Enzyme Inhibitory Activities
Derivatives incorporating triazine and ureido motifs have demonstrated various bioactivities, including antioxidant properties and inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are implicated in diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020). These findings suggest potential applications in developing treatments for neurodegenerative and skin pigmentation disorders.
Photodynamic Therapy for Cancer Treatment
New benzenesulfonamide derivatives substituted with Schiff base groups containing the 1,3,4-thiadiazol moiety have shown significant anticancer activities against various cancer cell lines. These compounds' photophysical and photochemical properties indicate their utility as photosensitizers in photodynamic therapy, a promising approach for cancer treatment (Pişkin et al., 2020).
Enzyme Inhibition for Therapeutic Applications
The synthesis and bioactivity studies of new benzenesulfonamide derivatives have revealed their potential as carbonic anhydrase inhibitors with applications in treating diseases associated with carbonic anhydrase dysregulation. This includes conditions like glaucoma, epilepsy, obesity, and various cancers (Lolak et al., 2019).
properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6S/c22-32(28,29)17-4-1-14(2-5-17)7-8-23-21(27)24-15-11-20(26)25(13-15)16-3-6-18-19(12-16)31-10-9-30-18/h1-6,12,15H,7-11,13H2,(H2,22,28,29)(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYABHXJVABNMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.